molecular formula C20H18N4O2S B2813364 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-74-4

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2813364
CAS No.: 941967-74-4
M. Wt: 378.45
InChI Key: ZANGKHDQQJGOTL-UHFFFAOYSA-N
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Description

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex heterocyclic compound that incorporates a thiazole ring fused with a cyclopentane ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of targets due to their versatile biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis .

Biochemical Pathways

Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple pathways could potentially be affected . These could include pathways related to inflammation, pain perception, microbial growth, and tumor progression .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability . They are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Based on the known effects of thiazole derivatives, it can be inferred that this compound could potentially have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole precursors with cyclopentane derivatives under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole compounds.

Scientific Research Applications

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide stands out due to its unique fused ring structure, which imparts specific chemical and biological properties not commonly found in other thiazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-18(14-6-2-1-3-7-14)24-20-23-17-15(8-9-16(17)27-20)19(26)22-12-13-5-4-10-21-11-13/h1-7,10-11,15H,8-9,12H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANGKHDQQJGOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=CN=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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